molecular formula C20H28N2O7S B1669649 CS-834 CAS No. 157542-49-9

CS-834

Cat. No.: B1669649
CAS No.: 157542-49-9
M. Wt: 440.5 g/mol
InChI Key: ZNOVVAJWYUBFMI-JIFFNSBPSA-N
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Description

CS-834 is a novel oral carbapenem antibiotic. This compound is an ester-type prodrug of the active metabolite R-95867. It exhibits a broad spectrum of antibacterial activity, covering both gram-positive and gram-negative aerobes and anaerobes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CS-834 involves a short-step process using phosphorus ylide from the intramolecular Wittig-type reaction for cyclization to the bicyclic carbapenem system . The key steps include:

    Mesylation: The mesylation of 4 (S)-hydroxypyrrolidin-2-one with mesyl chloride and triethylamine in pyridine to give the corresponding ester.

    Thioacetylation: Treatment with potassium thioacetate in refluxing acetonitrile to yield 4 ®-(acetylsulfanyl)pyrrolidin-2-one.

    Hydrolysis: Hydrolysis with sodium methoxide in methanol followed by acidification with aqueous hydrochloric acid to afford 4 ®-sulfanylpyrrolidin-2-one.

    Condensation: Condensation with (1R,5S,6S)-2-(diphenoxyphosphoryloxy)-6-[1 ®-hydroxyethyl]-1-methyl-1-carba-2-penem-3-carboxylic acid p-nitrobenzyl ester by means of ethyldiisopropylamine in acetonitrile.

    Hydrogenolysis: Hydrogenolysis with hydrogen over palladium on carbon in tetrahydrofuran/aqueous phosphate buffer to yield the sodium salt.

    Esterification: Esterification with pivaloyloxymethyl iodide in dimethylacetamide.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent quality control measures to maintain the efficacy of the antibiotic .

Chemical Reactions Analysis

Types of Reactions

CS-834 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

CS-834 has a wide range of scientific research applications, including:

Mechanism of Action

CS-834 exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite R-95867 binds to penicillin-binding proteins, which are essential for the synthesis of the bacterial cell wall. This binding disrupts the cell wall synthesis, leading to bacterial cell death . The compound is stable to hydrolysis by most beta-lactamases, except for metallo-beta-lactamases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CS-834

This compound is unique due to its oral bioavailability and its broad spectrum of activity against both gram-positive and gram-negative bacteria. Its stability to hydrolysis by most beta-lactamases makes it a valuable antibiotic for treating resistant bacterial infections .

Properties

CAS No.

157542-49-9

Molecular Formula

C20H28N2O7S

Molecular Weight

440.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C20H28N2O7S/c1-9-14-13(10(2)23)17(25)22(14)15(16(9)30-11-6-12(24)21-7-11)18(26)28-8-29-19(27)20(3,4)5/h9-11,13-14,23H,6-8H2,1-5H3,(H,21,24)/t9-,10-,11-,13-,14-/m1/s1

InChI Key

ZNOVVAJWYUBFMI-JIFFNSBPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CS 834
CS-834
pivaloyloxymethyl 6-(1-hydroxyethyl)-1-methyl-2-(5-oxopyrrolidin-3-ylthio)-1-carbapen-2-em-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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